molecular formula C25H49O4P B6486313 bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate CAS No. 4610-45-1

bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate

Cat. No.: B6486313
CAS No.: 4610-45-1
M. Wt: 444.6 g/mol
InChI Key: MFXRPKFYWKDYMI-UHFFFAOYSA-N
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Description

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate is a phosphonate ester characterized by two substituted cyclohexyl groups and a hydroxyl-containing alkylphosphonate moiety. Its molecular formula is C₂₈H₄₇O₅P, with an average molecular mass of 494.653 g/mol and a monoisotopic mass of 494.316111 g/mol . The compound features a sterically demanding structure due to the 5-methyl-2-isopropylcyclohexyl groups, which likely influence its solubility, reactivity, and conformational stability.

Properties

IUPAC Name

1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49O4P/c1-16(2)20-12-10-18(5)14-22(20)28-30(27,24(26)25(7,8)9)29-23-15-19(6)11-13-21(23)17(3)4/h16-24,26H,10-15H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXRPKFYWKDYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C(C)(C)C)O)OC2CC(CCC2C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H49O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20412348
Record name Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4610-45-1
Record name Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C27H44O4P. It features a phosphonate group that mimics phosphate esters, which are crucial in various biological processes. The structure includes two 5-methyl-2-(propan-2-yl)cyclohexyl groups attached to a phosphonate backbone, contributing to its unique properties.

Biological Activity Overview

The biological activities of phosphonates are often attributed to their ability to inhibit enzymes that utilize phosphates as substrates. This compound has been studied for its potential antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Research indicates that phosphonates can exhibit antiviral properties by inhibiting viral replication. For instance, acyclic nucleoside phosphonates (ANPs), which share structural similarities with bis[5-methyl-2-(propan-2-yl)cyclohexyl] derivatives, have shown efficacy against various viruses including HIV and hepatitis B virus by targeting reverse transcriptase enzymes .

Anticancer Activity

The cytotoxic effects of phosphonates have been documented in several studies. For example, certain derivatives have demonstrated selective toxicity towards cancer cell lines such as HeLa while sparing non-cancerous cells like NIH 3T3 . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Antibacterial Activity

Phosphonates have also been investigated for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes that are vital for survival and replication . The structural characteristics of bis[5-methyl-2-(propan-2-yl)cyclohexyl] may enhance its interaction with these targets.

Case Studies and Research Findings

StudyFindings
Antiviral Efficacy A study on acyclic nucleoside phosphonates revealed strong antiviral activity against adenoviruses and retroviruses .
Cytotoxicity Assessment Research demonstrated that bis[5-methyl-2-(propan-2-yl)cyclohexyl] derivatives exhibited significant cytotoxicity against HeLa cells compared to NIH 3T3 cells .
Enzyme Inhibition Phosphonates were shown to inhibit key enzymes involved in nucleotide metabolism, contributing to their antiviral and anticancer effects .

The biological activity of bis[5-methyl-2-(propan-2-yl)cyclohexyl] is primarily due to its ability to mimic phosphate groups. This allows it to interfere with enzymatic processes that rely on phosphate substrates. The presence of bulky cyclohexyl groups may enhance its binding affinity to target enzymes, increasing its efficacy as an inhibitor.

Scientific Research Applications

Anti-inflammatory and Enzyme Modulation

Research indicates that bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate may function as an anti-inflammatory agent. Preliminary studies suggest that it can modulate enzyme activity and influence cellular signaling pathways. Specific interactions with proteins involved in inflammatory responses have been noted, indicating potential therapeutic applications in treating inflammatory diseases.

Potential Anticonvulsant Properties

Similar compounds derived from the cyclohexane structure have been investigated for their anticonvulsant properties. For example, derivatives like (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride have shown efficacy in models of chemically-induced seizures. This raises the possibility that bis[5-methyl-2-(propan-2-yl)cyclohexyl] phosphonate could also exhibit such properties, warranting further investigation into its anticonvulsant potential .

Synthesis of Advanced Materials

The compound's unique structural features allow for its use in synthesizing advanced materials. Its phosphonate group can participate in various chemical reactions, making it suitable for creating polymers or other complex materials with specific functionalities. The synthesis typically involves multi-step processes that ensure high purity levels of the final product.

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of similar compounds:

Case Study 1: Anti-inflammatory Activity

A study investigating the interaction of similar phosphonates with inflammatory proteins showed promising results in modulating inflammatory responses. Further kinetic studies are necessary to understand the mechanisms at play fully.

Case Study 2: Material Synthesis

Research on the synthesis of advanced materials using organophosphorus compounds has demonstrated their utility in creating polymers with enhanced properties. The versatility of bis[5-methyl-2-(propan-2-yl)cyclohexyl] phosphonate suggests it could serve as a precursor for novel materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Substituent on Phosphonate Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₈H₄₇O₅P 1-hydroxy-2,2-dimethylpropyl 494.653 Phosphonate ester, hydroxyl
Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(4-methoxyphenyl)methyl]phosphonate C₂₈H₄₇O₅P 4-methoxyphenyl-hydroxyl 494.653 Phosphonate ester, aryl ether
(3aR,3bS,7aS,7bS)-(1R,2S,5R)-5-methyl-2-(2-(4-(octyloxy)phenyl)propan-2-yl)cyclohexyl carboxylate (6b) C₃₃H₅₀O₄ Octyloxy-phenyl 533.3607 (M+Na) Ester, aromatic ether
Bis(1-ethylpropyl) methylphosphonate C₁₁H₂₅O₃P Methyl 218.29 Phosphonate ester
Key Observations :

Substituent Influence on Hydrophilicity: The target compound’s 1-hydroxy-2,2-dimethylpropyl group introduces a polar hydroxyl moiety, enhancing hydrophilicity compared to Bis(1-ethylpropyl) methylphosphonate (C₁₁H₂₅O₃P), which lacks hydroxyl or aromatic groups .

Steric and Conformational Effects :

  • The 5-methyl-2-isopropylcyclohexyl groups in the target compound create significant steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to less bulky analogues like Bis(1-ethylpropyl) methylphosphonate .
  • The octyloxy-phenyl substituent in compound 6b (C₃₃H₅₀O₄) introduces a long alkyl chain, likely increasing membrane permeability in biological systems compared to the target compound .

Spectroscopic and Analytical Comparisons

Table 2: Spectral Data for Selected Compounds
Compound Name IR Peaks (cm⁻¹) HRMS (ESI) Data (M+Na)
Target Compound Not reported in evidence Not available
Compound 3b () 3551 (O-H), 2921 (C-H), 1714 (C=O) 533.3607 (Calcd), 533.3605 (Found)
Compound 6b () 2952 (C-H), 1714 (C=O) 533.3607 (Calcd), 533.3605 (Found)
Bis(1-ethylpropyl) methylphosphonate Not reported Not available
Key Observations :
  • IR Spectroscopy :

    • The absence of a carbonyl (C=O) stretch in the target compound’s IR (inferred from structural similarity to ) distinguishes it from ester-containing analogues like 3b and 6b , which show strong C=O peaks near 1714 cm⁻¹ .
    • Hydroxyl groups in the target compound and 3b would exhibit O-H stretches (~3437–3551 cm⁻¹), while the methoxy group in ’s analogue may show C-O stretches near 1250 cm⁻¹ .
  • Mass Spectrometry :

    • While HRMS data for the target compound is unavailable, the exact mass of its analogue in (494.316111 g/mol) suggests high precision in mass determination, consistent with phosphonate esters .

Reactivity and Functional Group Behavior

  • Hydroxyl Group Reactivity : The hydroxyl group in the target compound may participate in hydrogen bonding or serve as a site for derivatization (e.g., acetylation), unlike the methoxy or methyl groups in analogues .
  • Phosphonate Stability : The P=O group in all compounds confers resistance to hydrolysis under neutral conditions, though steric effects from cyclohexyl groups in the target compound may further enhance stability compared to less hindered derivatives .

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